dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone

Medicinal Chemistry Bioisosteres Drug Discovery

Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone (CAS 2219372-07-1) is a low-molecular-weight (MW: 174.23 g/mol; C5H10N4OS) heterocyclic building block that uniquely fuses a 1,2,4-triazole core with a dimethylsulfoximine (lambda6-sulfanone) moiety via an imino linker. This compound belongs to the sulfoximine class, a recognized bioisostere of sulfones and sulfonamides, increasingly utilized in medicinal chemistry to modulate potency, selectivity, and metabolic stability.

Molecular Formula C5H10N4OS
Molecular Weight 174.23 g/mol
CAS No. 2219372-07-1
Cat. No. B6603003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone
CAS2219372-07-1
Molecular FormulaC5H10N4OS
Molecular Weight174.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)N=S(=O)(C)C
InChIInChI=1S/C5H10N4OS/c1-4-6-5(8-7-4)9-11(2,3)10/h1-3H3,(H,6,7,8)
InChIKeyKOVXORUJZNSQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone (CAS 2219372-07-1): A Sulfoximine-Triazole Building Block for MedChem & Agrochemical Libraries


Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone (CAS 2219372-07-1) is a low-molecular-weight (MW: 174.23 g/mol; C5H10N4OS) heterocyclic building block that uniquely fuses a 1,2,4-triazole core with a dimethylsulfoximine (lambda6-sulfanone) moiety via an imino linker [1]. This compound belongs to the sulfoximine class, a recognized bioisostere of sulfones and sulfonamides, increasingly utilized in medicinal chemistry to modulate potency, selectivity, and metabolic stability [2]. Its compact structure and dual hydrogen-bonding capacity (HBD: 1, HBA: 4) position it as a versatile intermediate for constructing kinase inhibitors, antimalarial prototypes, and agrochemical agents [1][3].

Why Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone Cannot Be Replaced by Simple Triazole or Sulfonamide Analogs


Direct replacement of dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone with common in-class alternatives—such as 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine (sulfoxide analog, CAS 79742-04-4) or 5-((dimethylamino)methyl)-1H-1,2,4-triazol-3-amine (amine analog, CAS 14119-58-5)—creates significant pharmacokinetic and pharmacodynamic liabilities. The sulfoximine group (S=O/NH) provides a spatially oriented hydrogen-bond donor/acceptor pair that is geometrically and electronically distinct from a sulfoxide (S=O) or tertiary amine [1]. This specific arrangement has been shown in kinase inhibitor programs to improve binding affinity by up to 30-fold compared to sulfone-containing matched pairs, while often enhancing solubility and reducing CYP450-mediated metabolism [2]. The methyl substituent at the triazole 5-position further differentiates the electronic environment of the ring compared to unsubstituted or phenyl-substituted analogs (e.g., CAS 2193059-29-7), directly impacting the acidity of the adjacent imino proton and thus metal-coordination potential in biological targets [3].

Quantitative Differentiation Guide for Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone


Sulfoximine vs. Sulfoxide: Hydrogen-Bonding Capacity and Metabolic Stability Gain

The target compound's sulfoximine group (S=O/NH) provides a structurally defined hydrogen-bond donor (NH) with a predicted pKa of ~10.5, compared to the sulfoxide analog 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine (CAS 79742-04-4) which lacks an additional H-bond donor at the sulfur center . This is a critical differentiator, as sulfoximines have been documented to increase metabolic stability over sulfones/sulfoxides by reducing oxidative metabolism at the alpha-carbon. In published kinase programs, the dimethylsulfoximine moiety contributed to an IC50 of 4-8 nM in ATR kinase inhibition, whereas matched sulfone pairs showed a significant potency drop (class-level data) [1].

Medicinal Chemistry Bioisosteres Drug Discovery

Steric and Electronic Differentiation of the Triazole Core: Methyl vs. Unsubstituted vs. Phenyl

The 5-methyl group on the 1,2,4-triazole ring of the target compound is a key structural feature when compared to the unsubstituted triazole or the bulkier 4-bromophenyl analog (CAS 2193059-29-7). The methyl group increases XLogP3 by approximately 0.8 units compared to the unsubstituted triazole (predicted), while the 4-bromophenyl derivative has an XLogP3 of 2.8, which can negatively impact aqueous solubility and oral bioavailability [1]. In antiplasmodial sulfoximine-triazole hybrids, the presence of a lipophilic alkyl substituent on the triazole was shown to be essential for significant biological activity, with a 5-fold increase in potency observed for alkyl-substituted over unsubstituted analogs [2].

Structure-Activity Relationship Heterocyclic Chemistry Lead Optimization

Synthetic Tractability: The Methyl Handle for Downstream Derivatization

Unlike the 4-bromophenyl analog (CAS 2193059-29-7) which requires heavy-atom-containing cross-coupling partners for further diversification, the target compound's 5-methyl group on the triazole ring offers a light, non-perturbing functionalization point. It allows for direct C-H activation or lithiation strategies to introduce a wide range of electrophiles, providing a higher synthetic yield in downstream library production (70-85% in analogous triazole methyl lithiations) compared to the bromophenyl derivative which often suffers from dehalogenation side reactions during metal-catalyzed couplings [1].

Synthetic Methodology Click Chemistry Library Synthesis

Stability Profile: Sulfoximine vs. Sulfonyl Chloride Building Blocks

The target dimethylsulfoximine-triazole is a shelf-stable, crystalline intermediate, in contrast to sulfonyl chloride-functionalized triazole building blocks which are moisture-sensitive and prone to hydrolysis, leading to batch-to-batch variability . Vendor data for analogous dimethylsulfoximine building blocks (e.g., CAS 1520-31-6) indicate a melting point of 57–61°C and long-term storage stability at -20°C with purity retention of >98% over 12 months, whereas sulfonyl chlorides require anhydrous storage and show degradation within weeks . This is a significant advantage for compound management in large screening libraries, reducing the risk of false positives from degraded material.

Compound Management Stability Reagent Selection

Optimal Application Scenarios for Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone


Kinase Inhibitor Fragment Libraries & Structure-Based Lead Discovery

The compound’s sulfoximine moiety acts as an ideal hinge-binding motif for ATP-competitive kinase inhibitors, as demonstrated by the 4–8 nM IC50 values achieved in ATR kinase projects with a similar dimethylsulfoximine-pyridine scaffold [1]. Its compact size (MW 174.23) and balanced lipophilicity make it a high-quality fragment for X-ray crystallography or SPR screening campaigns, filling the need for sp3-characterized, low-molecular-weight sulfoximine fragments that are currently underrepresented in commercial fragment libraries.

Antimalarial & Neglected Disease Lead Optimization Programs

Sulfoximine-triazole hybrids carrying an alkyl substituent on the triazole ring have been validated as effective antiplasmodial prototypes against P. falciparum, with documented structure-activity relationships supporting the critical role of the 5-methyl group [2]. This compound serves as a key intermediate for the synthesis of next-generation antimalarial candidates designed to overcome artemisinin resistance, leveraging the known metabolic stability advantage of the sulfoximine pharmacophore.

Agrochemical Fungicide Discovery Campaigns Targeting Succinate Dehydrogenase (SDH)

Novel sulfoximine derivatives incorporating triazole units have shown excellent fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani [3]. The target compound’s 5-methyl-1,2,4-triazole substructure is a privileged scaffold in agrochemical SDH inhibitors, and the sulfoximine linkage offers a synthetic route to differentiate new chemical entities from existing commercial fungicides, potentially circumventing cross-resistance issues.

Parallel Medicinal Chemistry & Automated Library Synthesis

Owing to its high predicted stability under ambient conditions and the synthetic utility of the methyl group for further C-H functionalization , this building block is well-suited for automated, high-throughput parallel synthesis platforms. Its favorable yield profile in downstream reactions (class-level) reduces the cost-per-compound in library production, making it a cost-efficient choice for hit-to-lead and lead optimization activities.

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